(1R,2R)-2-Azidocyclobutan-1-ol
CAS No.: 72333-42-7
Cat. No.: VC4314262
Molecular Formula: C4H7N3O
Molecular Weight: 113.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72333-42-7 |
|---|---|
| Molecular Formula | C4H7N3O |
| Molecular Weight | 113.12 |
| IUPAC Name | (1R,2R)-2-azidocyclobutan-1-ol |
| Standard InChI | InChI=1S/C4H7N3O/c5-7-6-3-1-2-4(3)8/h3-4,8H,1-2H2/t3-,4-/m1/s1 |
| Standard InChI Key | FTEOHLCBBQBZIT-QWWZWVQMSA-N |
| SMILES | C1CC(C1N=[N+]=[N-])O |
Introduction
(1R,2R)-2-Azidocyclobutan-1-ol is a cyclic organic compound featuring a cyclobutane ring with an azide group at the 2-position and a hydroxyl group at the 1-position. This compound is of interest due to its potential applications in organic synthesis, particularly in the formation of complex molecules through azide-alkyne cycloaddition reactions or as a precursor for the synthesis of nitrogen-containing heterocycles.
Despite the lack of specific literature directly focused on (1R,2R)-2-Azidocyclobutan-1-ol, understanding its properties and potential applications can be inferred from related compounds and general principles of organic chemistry.
Synthesis and Preparation
The synthesis of (1R,2R)-2-Azidocyclobutan-1-ol typically involves the introduction of an azide group into a cyclobutane derivative. This can be achieved through nucleophilic substitution reactions or by using azide sources such as sodium azide (NaN₃) in the presence of a suitable leaving group.
While specific synthesis routes for this compound are not detailed in the literature, related compounds often involve multi-step syntheses starting from readily available cyclobutane derivatives.
Applications and Potential Uses
-
Click Chemistry: The azide group in (1R,2R)-2-Azidocyclobutan-1-ol makes it a suitable partner for click chemistry reactions, particularly the azide-alkyne Huisgen cycloaddition. This reaction can be used to form complex molecules with high efficiency and specificity.
-
Heterocycle Synthesis: Azides can be reduced to amines, which can then be used to form nitrogen-containing heterocycles. This makes (1R,2R)-2-Azidocyclobutan-1-ol a potential precursor for synthesizing biologically active compounds.
-
Pharmaceutical Intermediates: Cyclobutane derivatives are found in various pharmaceuticals due to their unique structural properties. (1R,2R)-2-Azidocyclobutan-1-ol could serve as an intermediate in the synthesis of novel drugs.
Safety and Handling
Azides are generally considered hazardous due to their potential explosiveness. Handling (1R,2R)-2-Azidocyclobutan-1-ol requires caution, and it should be stored and manipulated in a manner that minimizes risk.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume